1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate
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Overview
Description
1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For 1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate, a common synthetic route involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For example, the reaction of alcoholic ammonia with 1,2-dichloroethane or the action of sodium and ethylene glycol on ethylene diamine hydrochloride can produce piperazine . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of various diseases.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to paralyze parasites by interfering with their neuromuscular system, allowing the host body to expel them . This compound may also interact with other molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
4-Methyl-1-piperazineacetic acid: Another piperazine derivative with similar chemical properties.
Uniqueness
1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate is unique due to its specific chemical structure, which includes a diphenylmethoxyethyl group
Properties
CAS No. |
61896-99-9 |
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Molecular Formula |
C21H25N2NaO3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
sodium;2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C21H26N2O3.Na/c24-20(25)17-23-13-11-22(12-14-23)15-16-26-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,21H,11-17H2,(H,24,25);/q;+1/p-1 |
InChI Key |
SATBZLVOGYRUKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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